4-Chloro-7-ethoxyquinoline
Overview
Description
4-Chloro-7-ethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀ClNO. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a chlorine atom at the 4th position and an ethoxy group at the 7th position on the quinoline ring.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as 4-chloro-7-ethoxyquinoline, have been used as scaffolds for drug development . These compounds have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Various mechanisms have been proposed for the action of related compounds, but some of these proposed mechanisms would require higher drug concentrations than those that can be achieved in vivo .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biological pathways, contributing to their broad spectrum of bioactivities .
Pharmacokinetics
Some general pharmacokinetic properties of the compound are available . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . Its skin permeation is low, as indicated by its Log Kp value .
Result of Action
Quinoline derivatives are known to have a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-ethoxyquinoline typically involves the reaction of 4-chloro-7-hydroxyquinoline with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. The process involves the following steps:
- Dissolve 4-chloro-7-hydroxyquinoline in DMF.
- Add sodium hydride to the solution and stir at room temperature for 15 minutes.
- Add ethyl bromide to the reaction mixture and continue stirring.
- After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Combine the organic phases, wash with water and saturated brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure.
- Purify the product by chromatography on silica gel using a dichloromethane/methanol mixture as the mobile phase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-ethoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
- Substituted quinolines with various functional groups at the 4th position.
- Oxidized products such as quinoline carboxylic acids or aldehydes.
- Reduced products such as dihydroquinoline derivatives.
Scientific Research Applications
4-Chloro-7-ethoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
4-Chloroquinoline: Lacks the ethoxy group at the 7th position, making it less hydrophobic and potentially less bioavailable.
7-Ethoxyquinoline: Lacks the chlorine atom at the 4th position, which may affect its reactivity and biological activity.
4-Chloro-7-methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and interactions
Uniqueness: 4-Chloro-7-ethoxyquinoline is unique due to the presence of both the chlorine atom and the ethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
4-chloro-7-ethoxyquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRJBISXXFVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=CC(=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734988 | |
Record name | 4-Chloro-7-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178984-50-4 | |
Record name | 4-Chloro-7-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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